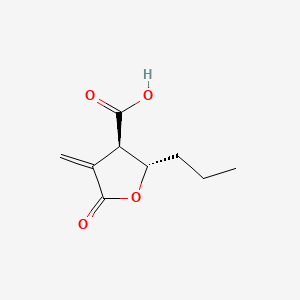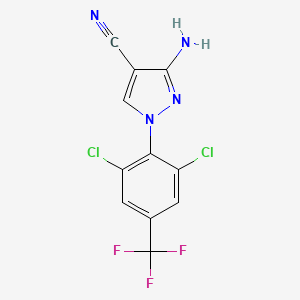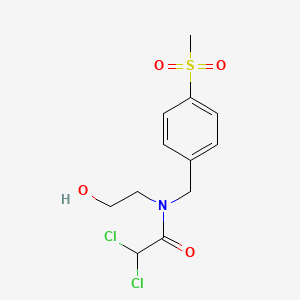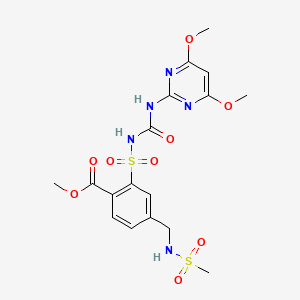
Mesosulfuron-methyl
Overview
Description
Mesosulfuron-methyl is a selective systemic herbicide belonging to the sulfonylurea class. It was developed by Bayer Crop Science and is primarily used in wheat fields to control both grass and broad-leaved weeds. The compound targets acetolactate synthase, an enzyme crucial for the synthesis of branched-chain amino acids in plants, thereby inhibiting their growth .
Mechanism of Action
Target of Action
Mesosulfuron-methyl is a sulfonylurea herbicide that primarily targets the enzyme acetolactate synthase (ALS) . ALS is a key enzyme involved in the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine) in plants . By inhibiting this enzyme, this compound disrupts protein synthesis and plant growth, leading to the death of the weed .
Mode of Action
This compound inhibits the activity of ALS, thereby blocking the synthesis of essential amino acids. This inhibition disrupts protein synthesis and cell division in both the shoots and roots of the plant . It is a systemic compound with foliar and soil activity . The herbicide is absorbed by the plant and transported via the phloem and xylem to the site of action .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of branched-chain amino acids. By inhibiting ALS, the herbicide prevents the formation of these amino acids, disrupting protein synthesis and cell division . This leads to growth inhibition and eventual death of the plant . Additionally, the herbicide is metabolized by cytochrome P450 enzymes, specifically CYP709C56, which detoxify this compound into an O-demethylated metabolite .
Pharmacokinetics
This compound is absorbed by the plant and transported to the site of action via the phloem and xylem . It is metabolized by cytochrome P450 enzymes, specifically CYP709C56, into an O-demethylated metabolite . The herbicide exhibits high leachability in the environment, indicating its potential for movement in the soil .
Result of Action
The inhibition of ALS by this compound leads to a disruption in the synthesis of essential amino acids, which in turn disrupts protein synthesis and cell division. This results in growth inhibition and eventual death of the plant . Resistant plants, however, can metabolize the herbicide, reducing its effectiveness .
Action Environment
The effectiveness of this compound can be influenced by environmental factors. For instance, the herbicide exhibits high leachability, indicating its potential for movement in the soil . Furthermore, the herbicide remains phytotoxic in soils long after application, as implied by the long replanting intervals recommended on the labels (up to 12 months) .
Biochemical Analysis
Biochemical Properties
Mesosulfuron-methyl functions through the inhibition of acetolactate synthase, an enzyme responsible for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine . This interaction disrupts the normal biochemical reactions within the plant, leading to the death of the weed.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of the enzyme acetolactate synthase, inhibiting its activity. This prevents the synthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for protein synthesis and cell growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can be observed over time. The compound is stable and does not degrade rapidly, allowing for long-term studies of its effects on cellular function .
Metabolic Pathways
This compound is involved in the metabolic pathway of branched-chain amino acid synthesis. It interacts with the enzyme acetolactate synthase, inhibiting its activity and thus disrupting this metabolic pathway .
Preparation Methods
The synthesis of mesosulfuron-methyl involves multiple steps, starting from 4-chloro-2-aminobenzoic acid. The process includes esterification, diazotization, sulfonation, cyclization, and mesylation. The industrial production method is designed to be efficient, using readily available raw materials and mild reaction conditions. The steps are as follows :
Esterification: Conversion of 4-chloro-2-aminobenzoic acid to its ester form.
Diazotization: Formation of a diazonium salt from the ester.
Sulfonation: Introduction of a sulfonyl group.
Cyclization: Formation of the pyrimidine ring.
Mesylation: Addition of a mesyl group to complete the synthesis.
Chemical Reactions Analysis
Mesosulfuron-methyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
Mesosulfuron-methyl is widely used in agricultural research to study its effects on various weed species and crop plants. It has been employed to investigate:
Weed Control: Its efficacy in controlling weeds like Aegilops tauschii and its impact on crop yield.
Herbicide Resistance: Studies on the development of resistance in weed populations and the underlying genetic mechanisms
Environmental Impact: Research on its persistence in soil and water, and its effects on non-target organisms
Comparison with Similar Compounds
Mesosulfuron-methyl is part of the sulfonylurea herbicide family, which includes compounds like metsulfuron-methyl and sulfosulfuron. Compared to these similar compounds, this compound is unique in its specific target spectrum and its efficacy at lower application rates. Similar compounds include:
Metsulfuron-methyl: Used for broadleaf weed control.
Sulfosulfuron: Effective against a wide range of grass and broadleaf weeds
This compound stands out due to its high selectivity and low toxicity, making it a valuable tool in modern agriculture.
Properties
IUPAC Name |
methyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-4-(methanesulfonamidomethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O9S2/c1-29-13-8-14(30-2)20-16(19-13)21-17(24)22-33(27,28)12-7-10(9-18-32(4,25)26)5-6-11(12)15(23)31-3/h5-8,18H,9H2,1-4H3,(H2,19,20,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFKBBMCXCMCAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC(=C2)CNS(=O)(=O)C)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6034712 | |
| Record name | Mesosulfuron-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6034712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In hexane <0.2, acetone 13.66, toluene 0.013, ethyl acetate 2, methylene chloride 3.8 (all in g/L, 20 °C), In water (g/L at 20 °C): 7.24X10-3 (pH 5); 0.483 (pH 7); 15.39 (pH 9) | |
| Record name | Mesosulfuron-methyl | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7889 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.53 gm/cu cm at 23 °C | |
| Record name | Mesosulfuron-methyl | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7889 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.1X10-8 mPa /SRC: 8.25X10-14 mm Hg/ at 25 °C | |
| Record name | Mesosulfuron-methyl | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7889 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Mesosulfuron-methyl belongs to the class of chemicals called sulfonyl ureas. The chemical works by inhibiting the enzyme acetolactate synthase (ALS), which leads to depletion of key amino acids that are necessary for protein synthesis and plant growth. | |
| Record name | Mesosulfuron-methyl | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7889 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Cream-colored solid | |
CAS No. |
208465-21-8 | |
| Record name | Mesosulfuron-methyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208465-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mesosulfuron-methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208465218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mesosulfuron-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6034712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-4-[[(methylsulfonyl)amino]methyl]-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.582 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MESOSULFURON-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22L00R79A6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Mesosulfuron-methyl | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7889 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
195.4 °C | |
| Record name | Mesosulfuron-methyl | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7889 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




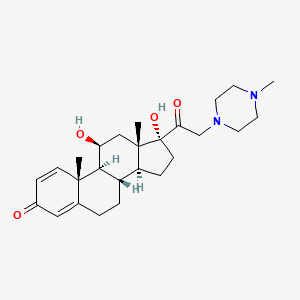
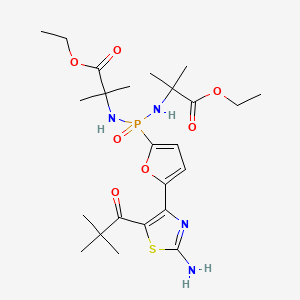

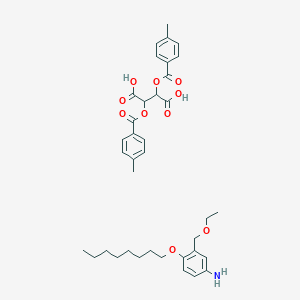
![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;4-octoxy-3-(propoxymethyl)aniline](/img/structure/B1676247.png)

![3-[4-[diethyl(methyl)azaniumyl]phenyl]propyl-diethyl-methylazanium;diiodide](/img/structure/B1676237.png)

